Chemical properties of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid
Chemical properties of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid
Topic: Chemical Properties of (E)-(3-(2-Nitrovinyl)phenyl)boronic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Bifunctional Linchpin for Medicinal Chemistry and Materials Science
Executive Summary
(E)-(3-(2-Nitrovinyl)phenyl)boronic acid represents a unique class of bifunctional molecular scaffolds. Characterized by the coexistence of a Lewis-acidic boronic acid moiety and an electron-deficient nitroalkene (Michael acceptor), this compound serves as a versatile "linchpin" in organic synthesis. It enables the modular construction of complex biaryls via Suzuki–Miyaura cross-coupling while simultaneously offering a reactive warhead for covalent protein modification or further functionalization into amino-ethyl derivatives. This guide details its physicochemical profile, synthetic pathways, and reactivity landscape.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
This molecule features a phenyl ring substituted at the meta (3-) position with a nitrovinyl group and at the 1-position with a boronic acid. The (E)-configuration of the nitrovinyl group is thermodynamically favored, minimizing steric strain between the phenyl ring and the nitro group.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | (E)-(3-(2-Nitrovinyl)phenyl)boronic acid | |
| Molecular Formula | C₈H₈BNO₄ | |
| Molecular Weight | 192.96 g/mol | |
| Structural Features | [2][3][4][5][6] • Boronic Acid: | |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOH.[1] Sparingly soluble in water; solubility increases in basic aqueous media (boronate formation). | |
| pKa | ~8.0–9.0 (Boronic acid moiety) | Typical range for arylboronic acids; modulated by the electron-withdrawing nitrovinyl group. |
| Appearance | Pale yellow to off-white solid | Color arises from the conjugated |
Synthetic Methodologies
The synthesis of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid is primarily achieved via the Henry Reaction (Nitroaldol Condensation) followed by dehydration. This route is preferred over direct nitration or Heck coupling due to milder conditions and higher regioselectivity.
The Henry Reaction Pathway
The precursor, 3-formylphenylboronic acid (CAS 87199-16-4), undergoes condensation with nitromethane.[1] The reaction is typically catalyzed by a mild base (e.g., ammonium acetate, alkylamines) to prevent protodeboronation, a common side reaction under harsh conditions.[1]
Protocol Overview:
-
Condensation: 3-Formylphenylboronic acid is dissolved in nitromethane (solvent/reactant) or a polar solvent (AcOH/EtOH).
-
Catalysis: Ammonium acetate (
) is added. The mixture is heated (reflux or 60-80°C). -
Dehydration: The intermediate
-hydroxy nitro compound spontaneously dehydrates under these conditions to form the conjugated alkene. -
Purification: The product precipitates upon cooling or is isolated via crystallization from ethanol/water.
Synthetic Workflow Diagram
Caption: Synthesis via Henry Reaction involving condensation and subsequent dehydration.[5][7]
Reactivity & Chemical Transformations[7][13][14][15][16]
The utility of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid lies in its orthogonal reactivity . The boronic acid and nitrovinyl groups can be addressed independently under specific conditions.
C-C Bond Formation: Suzuki–Miyaura Coupling
The boronic acid moiety allows the molecule to serve as a nucleophile in Pd-catalyzed cross-couplings.
-
Mechanism: Transmetalation of the boronate species to a Pd(II)-aryl halide complex.
-
Compatibility: The nitrovinyl group is generally stable to standard Suzuki conditions (mild base, Pd catalyst,
), provided strong reducing agents are avoided.[1] -
Outcome: Formation of (E)-3-(2-nitrovinyl)biaryls , which retain the Michael acceptor motif for subsequent functionalization.
Michael Addition (Covalent Warhead)
The electron-deficient nitroalkene is a potent Michael acceptor .
-
Thiol Addition: Reacts rapidly with cysteine thiols or small molecule thiols (e.g., glutathione).[1] This property is exploited in designing covalent inhibitors (Targeted Covalent Drugs - TCDs).
-
Reaction:
. -
Kinetics: The electron-withdrawing nature of the boronic acid (inductive effect) can slightly enhance the electrophilicity of the
-carbon.
Functional Group Interconversion (Reduction)
The nitrovinyl group can be reduced to an amino-ethyl group (phenethylamine scaffold), a pharmacophore found in numerous CNS-active drugs.
-
Reagents:
(harsh, may affect boron), , or catalytic hydrogenation ( ).[1] -
Chemo-selectivity: Careful selection of reducing agents is required to preserve the C-B bond, although boronic acids are generally robust to hydrogenation.
Reactivity Network Diagram
Caption: Orthogonal reactivity pathways: Coupling, Addition, Reduction, and Protection.[1]
Applications in Drug Discovery & Chemical Biology[17]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal fragment for FBDD libraries.
-
Boronic Acid: Acts as a reversible covalent warhead for serine/threonine residues or as a temporary handle for elaboration.
-
Nitrovinyl: Acts as an irreversible covalent warhead targeting non-catalytic cysteines.
-
Strategy: Researchers use the boronic acid to couple the fragment to a diverse set of aryl halides, rapidly generating a library of nitrovinyl-containing potential covalent inhibitors.
Fluorescent Sensing
Nitro groups are known fluorescence quenchers.
-
Mechanism: When the boronic acid binds to a diol (e.g., glucose) or the nitrovinyl group reacts with a thiol, the electronic properties of the system change.
-
Application: This scaffold can be incorporated into "turn-on" fluorescent probes where the reaction of the nitrovinyl group relieves quenching, signaling the presence of a specific analyte (e.g.,
or biothiols).
Handling, Stability, and Safety
Stability Concerns[13][18][19]
-
Protodeboronation: Like many electron-deficient arylboronic acids, this compound is susceptible to protodeboronation (loss of the
group) under high temperature or strong aqueous base.[1]-
Mitigation: Use mild bases (e.g.,
, ) and anhydrous conditions where possible during coupling.[1]
-
-
Polymerization: Nitroalkenes can polymerize under anionic conditions. Store at low temperatures (
) and protect from light.
Safety Protocols
-
Toxicity: Nitroalkenes are potent irritants and lachrymators. They are electrophilic and can alkylate DNA/proteins.
-
Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Keep in a tightly sealed container, preferably under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1][8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Ballini, R., & Petrini, M. (2004).[1] Recent synthetic developments in the nitroaldol (Henry) reaction. Tetrahedron, 60(5), 1017-1047.[1] Link[1]
-
Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[1] Link[1]
-
Bull, S. D., et al. (2013).[1] Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly.[1] Accounts of Chemical Research, 46(2), 312-326.[1] Link[1]
-
PubChem. (2025). 3-Formylphenylboronic acid (Precursor Data). National Library of Medicine. Link
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